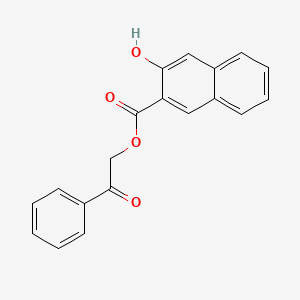

![molecular formula C20H23F3N4O B2664690 2-({1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one CAS No. 2097922-09-1](/img/structure/B2664690.png)

2-({1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

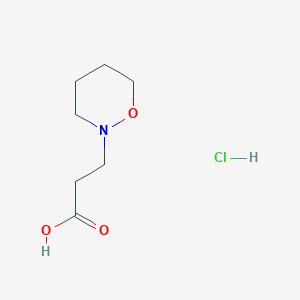

The compound “2-({1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one” is a complex organic molecule. It contains several functional groups and structural features that are common in pharmaceutical and agrochemical compounds . These include a trifluoromethyl group, a pyridine ring, a piperidine ring, and a hexahydrocinnolinone moiety. The trifluoromethyl group is often used in medicinal chemistry to improve the metabolic stability and lipophilicity of drug candidates . The pyridine ring is a common structural motif in many bioactive molecules . The piperidine ring is a common feature in many pharmaceuticals, and it often serves as a linker between different parts of the molecule . The hexahydrocinnolinone moiety is a bicyclic structure that could contribute to the molecule’s three-dimensional shape and possibly its binding to biological targets .

Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps and various types of chemical reactions . The exact synthetic route would depend on the availability of starting materials and the desired route of synthesis . It’s important to note that the synthesis of such a compound would require careful planning and optimization to ensure the correct formation of all the desired functional groups and structural features .Molecular Structure Analysis

The molecular structure of this compound can be analyzed based on its IUPAC name and the presence of various functional groups . The trifluoromethyl group, the pyridine ring, the piperidine ring, and the hexahydrocinnolinone moiety are all distinct structural features that can be identified in the molecule . The exact three-dimensional structure of the molecule would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of various functional groups and structural features . For example, the trifluoromethyl group is known to be quite stable and resistant to many types of chemical reactions . The pyridine ring can participate in various types of reactions, including electrophilic and nucleophilic substitutions . The piperidine ring can also undergo various types of reactions, including ring-opening reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of a trifluoromethyl group could increase the compound’s lipophilicity, which could influence its solubility and permeability . The pyridine ring could contribute to the compound’s aromaticity and electronic properties . The piperidine ring and the hexahydrocinnolinone moiety could influence the compound’s conformational flexibility and three-dimensional shape .科学的研究の応用

DNA Interaction and Anticancer Activity

Compounds with structures incorporating elements such as trifluoromethyl groups, piperidine rings, and aromatic systems have been investigated for their interactions with DNA. For example, tricyclic aromatic intercalators with terminal piperazino groups have shown significant activity as amplifiers of anticancer drugs by interacting with DNA through both intercalation and groove-binding mechanisms. This suggests potential applications in enhancing the efficacy of anticancer therapies (Wilson et al., 1990).

Antimicrobial Activity

Derivatives of piperidine and pyridine have been synthesized and evaluated for their antimicrobial properties. For instance, fluoroquinolones with piperazin-1-yl substituents have shown in vivo activity against Mycobacterium tuberculosis, indicating potential utility in developing new antimicrobial agents (Shindikar & Viswanathan, 2005).

Antitumor and Antimicrobial Synthesis

Compounds featuring piperidin-1-yl and pyrrolidin-1-yl groups attached to quinoline have been synthesized and demonstrated good antimicrobial activity, hinting at their potential in developing antitumor and antimicrobial agents (Ashok et al., 2014).

Molecular Dynamic Simulation Studies

Piperidine derivatives have been studied using quantum chemical calculations and molecular dynamics simulations to predict their efficiency as corrosion inhibitors, suggesting applications in materials science and engineering (Kaya et al., 2016).

作用機序

The mechanism of action of this compound would depend on its specific biological target . Given the presence of various functional groups and structural features, it’s possible that this compound could interact with multiple biological targets . The trifluoromethyl group, the pyridine ring, the piperidine ring, and the hexahydrocinnolinone moiety could all potentially contribute to the compound’s biological activity .

将来の方向性

特性

IUPAC Name |

2-[[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23F3N4O/c21-20(22,23)16-5-6-18(24-12-16)26-9-7-14(8-10-26)13-27-19(28)11-15-3-1-2-4-17(15)25-27/h5-6,11-12,14H,1-4,7-10,13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZJVFEPKJGCTGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN(C(=O)C=C2C1)CC3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-allyl-2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2664614.png)

![N-[(2,6-dichlorobenzyl)oxy]-N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N'-phenylurea](/img/structure/B2664619.png)

![4-(4-Bromophenyl)-5-methyl-2-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]-1H-imidazole](/img/structure/B2664620.png)

![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]propane-1-sulfonamide](/img/structure/B2664621.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(isopropylsulfonyl)benzamide](/img/structure/B2664624.png)

![N-[2,2-bis(furan-2-yl)ethyl]furan-3-carboxamide](/img/structure/B2664626.png)